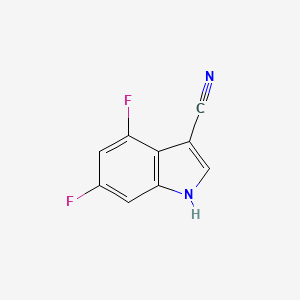

4,6-Difluoro-1H-indole-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,6-Difluoro-1H-indole-3-carbonitrile: is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. The presence of fluorine atoms in the 4 and 6 positions of the indole ring enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Difluoro-1H-indole-3-carbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-difluoroindole and cyanogen bromide.

Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours.

Product Isolation: After the reaction is complete, the product is isolated by filtration and purified using column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,6-Difluoro-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms in the 4 and 6 positions can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.

Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed under mild to moderate conditions.

Major Products

The major products formed from these reactions include substituted indoles, oxidized derivatives, and reduced amines, which have various applications in pharmaceuticals and materials science.

Scientific Research Applications

4,6-Difluoro-1H-indole-3-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.

Medicine: It serves as a precursor for the development of new pharmaceuticals targeting various diseases.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,6-Difluoro-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes, receptors, and other proteins, modulating their activity and function.

Pathways Involved: It affects various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

1H-Indole-3-carbaldehyde: A precursor for the synthesis of various biologically active compounds.

Indole-3-acetic acid: A plant hormone involved in growth and development.

5-Fluoroindole: A fluorinated indole derivative with potential pharmaceutical applications.

Uniqueness

4,6-Difluoro-1H-indole-3-carbonitrile is unique due to the presence of two fluorine atoms in the indole ring, which enhances its chemical stability and biological activity compared to other indole derivatives.

Biological Activity

4,6-Difluoro-1H-indole-3-carbonitrile is a synthetic organic compound belonging to the indole family, characterized by the presence of fluorine atoms at the 4 and 6 positions of the indole ring. This structural feature enhances its chemical stability and biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

The molecular formula of this compound is C9H4F2N2, with a molecular weight of 178.14 g/mol. Its unique structure allows for a variety of chemical reactions, including substitution, oxidation, and reduction reactions. The presence of fluorine contributes to its enhanced reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C9H4F2N2 |

| Molecular Weight | 178.14 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C9H4F2N2/c10-6-1-7(11)9-5(3-12)4-13-8(9)2-6/h1-2,4,13H |

| InChI Key | LHVIXOOQWXXQHT-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C2=C1NC=C2C#N)F)F |

The biological activity of this compound involves its interaction with specific molecular targets within cells. It is known to modulate the activity of various enzymes and receptors, influencing biochemical pathways such as signal transduction and gene expression. This interaction is crucial for its potential applications in treating diseases.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have demonstrated that this compound possesses significant anticancer properties. For instance, it has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50 values for these cell lines have been reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 3.01 |

| HepG2 | 5.88 |

| A549 | 2.81 |

These values indicate that this compound is more potent than some clinically used agents like erlotinib .

Antiviral Properties

The compound has also been evaluated for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell pathways essential for viral life cycles.

Antimicrobial Activity

In addition to its anticancer and antiviral properties, this compound has shown promising antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways contributes to its effectiveness as an antimicrobial agent .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Anticancer Efficacy : A research group evaluated the compound's effect on MCF-7 cells and found that it induced apoptosis through caspase activation and altered expression of apoptotic markers.

- Antiviral Evaluation : Another study investigated its effects on HIV replication in vitro, revealing a dose-dependent inhibition of viral load in treated cells compared to controls.

- Antimicrobial Testing : A comprehensive analysis assessed its efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant zones of inhibition in agar diffusion assays.

Properties

Molecular Formula |

C9H4F2N2 |

|---|---|

Molecular Weight |

178.14 g/mol |

IUPAC Name |

4,6-difluoro-1H-indole-3-carbonitrile |

InChI |

InChI=1S/C9H4F2N2/c10-6-1-7(11)9-5(3-12)4-13-8(9)2-6/h1-2,4,13H |

InChI Key |

LHVIXOOQWXXQHT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1NC=C2C#N)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.